Mussaendoside S

PTP1B inhibition Triterpene saponin Enzyme assay

For researchers requiring a discrete PTP1B inhibitor control, generic Mussaenda saponins lack the required precision. Mussaendoside S is a structurally defined gypsogenic acid glycoside with documented moderate activity, essential for SAR assay validation. - Defined PTP1B activity: IC50 63.0 ± 3.2 µM, providing a reliable moderate-activity comparator. - Precise molecular identity: C42H66O15 (MW 810.98), verified by ≥95% LC/MS-ELSD purity. - Botanical reference standard: Enables phytochemical authentication and standardization of Mussaenda pubescens extracts.

Molecular Formula C42H66O15
Molecular Weight 811.0 g/mol
Cat. No. B12043761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMussaendoside S
Molecular FormulaC42H66O15
Molecular Weight811.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C42H66O15/c1-19-9-14-41(37(53)57-35-33(50)31(48)29(46)23(18-44)55-35)15-16-42(36(51)52)21(27(41)20(19)2)7-8-25-39(5)12-11-26(38(3,4)24(39)10-13-40(25,42)6)56-34-32(49)30(47)28(45)22(17-43)54-34/h7,19-20,22-35,43-50H,8-18H2,1-6H3,(H,51,52)/t19-,20+,22-,23-,24?,25?,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1
InChIKeyLDCLXZSKVDYDBF-NCWMSNPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mussaendoside S Overview


Mussaendoside S (CAS 165198-41-4, C42H66O15, MW 810.98) is a triterpenoid saponin belonging to the oleanane-type glycoside class, originally isolated from *Mussaenda pubescens* Ait. f. (Rubiaceae) [1]. It is characterized by a gypsogenic acid aglycone core with dual glycosylation at C-3 and C-28 positions [2]. While the *Mussaenda* genus yields numerous structurally related saponins, Mussaendoside S is distinguished by its specific gypsogenic acid aglycone and its documented, albeit moderate, inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) [3]. It is commercially available as a defined reference standard (≥95% purity by LC/MS-ELSD) for research in metabolomics and natural product chemistry .

Why Mussaendoside S Has No Substitute


Substituting Mussaendoside S with other saponins from the *Mussaenda* genus is not scientifically valid due to the profound impact of minor structural variations on biological activity. Direct comparative PTP1B inhibition assays reveal that Mussaendoside S (IC50 = 63.0 ± 3.2 µM) is approximately 15-fold less potent than the most active congener, quinovic acid 28-O-β-D-glucopyranosyl ester (Compound 6, IC50 = 4.2 ± 0.2 µM), and nearly 19-fold less potent than the new compound mussapiloside B (Compound 2, IC50 = 3.4 ± 0.2 µM) isolated from the same genus [1]. Furthermore, the aglycone structure is a critical determinant of function; Mussaendoside S is built on a gypsogenic acid core, which is distinct from the quinovic acid core of more potent PTP1B inhibitors like Compound 6 [2]. This variability in both aglycone identity and glycosylation pattern across the class necessitates the procurement of Mussaendoside S specifically as a discrete reference compound for studies requiring its precise molecular identity and associated bioactivity profile, not as a general representative of 'Mussaenda saponin activity' [3].

Mussaendoside S: Head-to-Head Evidence


PTP1B Inhibition: Comparison to Congeners

In a direct comparative study against protein tyrosine phosphatase 1B (PTP1B), Mussaendoside S (Compound 5) demonstrated an IC50 of 63.0 ± 3.2 µM, which is significantly less potent than its co-isolated congener quinovic acid 28-O-β-D-glucopyranosyl ester (Compound 6, IC50 = 4.2 ± 0.2 µM) and the newly identified mussapiloside B (Compound 2, IC50 = 3.4 ± 0.2 µM) [1]. This represents a 15-fold and 18.5-fold difference in potency, respectively, highlighting that small structural modifications within this class of triterpene glycosides lead to large differences in enzyme inhibition [1].

PTP1B inhibition Triterpene saponin Enzyme assay

Gypsogenic Acid Core: Structural Distinction

Mussaendoside S is specifically defined as a gypsogenic acid derivative, with its aglycone core being 3β,28-dihydroxyolean-12-ene-27,28-dioic acid [1]. This aglycone is structurally distinct from the quinovic acid core found in more potent PTP1B inhibitors like quinovic acid 28-O-β-D-glucopyranosyl ester (Compound 6) [2]. The gypsogenic acid core provides a unique scaffold for glycosylation, with Mussaendoside S featuring β-D-glucopyranosyl moieties at both the C-3 and C-28 positions [1].

Structural biology Aglycone specificity Natural product chemistry

Source Organism: M. pubescens Specificity

Mussaendoside S was originally isolated from *Mussaenda pubescens* and is a known constituent of its aerial parts [1]. While later also found in *M. pilosissima* [2], its isolation profile is distinct from other saponins like mussaendosides D, E, and H, which were discovered from the same hydrophilic fractions of *M. pubescens* [1]. The compound's presence can serve as a chemotaxonomic marker for specific *Mussaenda* species.

Phytochemistry Chemotaxonomy Mussaenda pubescens

Commercial Availability: High-Purity Standard

Mussaendoside S is available as a certified reference standard with a purity of ≥95% as determined by LC/MS-ELSD . This high purity is essential for its intended applications in metabolomics and natural product research, where accurate quantification and identification are required . The commercial specification includes solubility in DMSO at 1 mg/mL and a recommended storage temperature of -20°C, which are critical parameters for reproducible experimental use .

Reference standard Analytical chemistry Quality control

Mussaendoside S Application Scenarios


PTP1B Inhibitor Screening and SAR Studies

Mussaendoside S (IC50 = 63.0 µM) is ideally suited as a moderate-activity control or comparator in PTP1B enzyme inhibition assays. Its 15-fold lower potency relative to quinovic acid 28-O-β-D-glucopyranosyl ester (IC50 = 4.2 µM) allows researchers to establish a clear activity gradient within the same assay, facilitating structure-activity relationship (SAR) studies and hit validation for more potent leads [1].

Chemotaxonomic Fingerprinting of Mussaenda Species

As a defined secondary metabolite from *Mussaenda pubescens* and *M. pilosissima*, Mussaendoside S is an essential reference standard for the phytochemical profiling and authentication of *Mussaenda* species. Its presence and quantification in plant extracts can be used for quality control, species differentiation, and the standardization of herbal materials [2].

Metabolomics and Natural Product Library Screening

Given its defined purity (≥95% by LC/MS-ELSD) and commercial availability, Mussaendoside S serves as a reliable compound for inclusion in focused natural product libraries for metabolomics studies. Its well-characterized structure and moderate PTP1B activity make it a valuable tool for bioactivity-guided fractionation and for annotating saponin-related features in complex metabolomic datasets .

Method Development and Analytical Validation

The precise molecular formula (C42H66O15) and monoisotopic mass (810.440 Da) of Mussaendoside S, combined with its commercial availability as a high-purity standard, make it an excellent candidate for developing and validating LC-MS or NMR-based analytical methods for the detection and quantification of triterpene saponins in biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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